Molecular weight and physicochemical properties of 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid
Molecular weight and physicochemical properties of 2-(4-Hydroxy-phenyl)-4-methyl-thiazole-5-carboxylic acid
An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the core physicochemical properties of 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid. This molecule is a key structural analogue and the principal hydrolysis product of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a significant intermediate in the synthesis of various pharmaceutically active compounds.[1] Due to the prevalence of data on its ethyl ester precursor (CAS 161797-99-5), this guide clarifies the distinct properties of the carboxylic acid form, which are critical for understanding its behavior in biological and chemical systems.[2] We will delve into its molecular characteristics, ionization behavior (pKa), and lipophilicity (logP), providing both calculated data and insights into experimental determination methodologies. This document is structured to offer field-proven insights, explaining the causality behind the data and its implications for research and development.
Introduction and Molecular Identity
2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid is a heterocyclic compound featuring a central thiazole ring, a phenolic hydroxyl group, and a carboxylic acid moiety. While its ethyl ester is a commercially available and widely cited synthetic intermediate, the carboxylic acid form is the biologically relevant metabolite and the active form for further chemical derivatization at the carboxyl group.[1] The presence of two ionizable groups—a weakly acidic phenol and a more strongly acidic carboxylic acid—governs its solubility, membrane permeability, and receptor-binding potential.
Understanding the transition from the ethyl ester to the carboxylic acid is fundamental. This conversion is typically achieved via base-catalyzed hydrolysis (e.g., using sodium hydroxide), a standard organic chemistry transformation that cleaves the ester bond to yield the carboxylate salt, which is then protonated to the final carboxylic acid.
Core Molecular Properties
The fundamental molecular properties of the compound have been calculated based on its chemical structure. These values are foundational for all subsequent physicochemical analyses.
| Property | Value | Source / Method |
| Chemical Formula | C₁₁H₉NO₃S | Stoichiometric Calculation |
| Molecular Weight | 235.26 g/mol | Calculation |
| Exact Mass | 235.03031 Da | Calculation |
| SMILES | Cc1c(c(s/c1=N/c2ccc(O)cc2)C(=O)O) | Structure-Based |
| InChI Key | (Predicted) | Structure-Based |
Note: The molecular weight is derived by subtracting the mass of the ethyl group (C₂H₅) from the ethyl ester (C₁₃H₁₃NO₃S, MW: ~263.31 g/mol ) and adding the mass of a hydrogen atom.[2]
Physicochemical Properties: A Deep Dive
The physicochemical properties of a molecule are paramount in drug discovery, dictating its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid, the interplay between its two acidic centers is the defining feature.
Acidity and Ionization (pKa)
The acid dissociation constant, pKa, is a critical parameter that defines the ionization state of a molecule in solution.[3] This compound is polyprotic, with two distinct pKa values corresponding to the carboxylic acid and the phenolic hydroxyl group.
Predicted pKa Values:
| Ionizable Group | Predicted pKa | Rationale |
| Carboxylic Acid | ~3.5 - 4.5 | The electron-withdrawing nature of the thiazole ring enhances the acidity of the carboxylic acid compared to a simple benzoic acid (pKa ~4.2). |
| Phenolic Hydroxyl | ~8.5 - 9.5 | The thiazole substituent has a modest electronic effect on the distal phenol group, resulting in a pKa slightly lower than phenol itself (pKa ~10). |
The ionization state of the molecule as a function of pH is critical for its biological activity and is visualized in the diagram below.
Caption: Ionization states of the molecule across a pH range.
Lipophilicity (logP)
The partition coefficient (logP) quantifies the lipophilicity of a neutral molecule, which is essential for predicting its ability to cross biological membranes.
Predicted logP Value:
| Parameter | Predicted Value | Comparison with Ethyl Ester | Rationale |
| logP | ~1.5 - 2.5 | Ethyl Ester logP: ~3.0 - 3.8[7] | The replacement of the ethyl ester group with a more polar carboxylic acid group significantly decreases lipophilicity (lowers the logP value), thereby increasing its hydrophilicity. |
Note: This predicted value is derived from computational algorithms that use fragment-based or atom-based contribution methods.[8] The significant drop in logP from the ester to the acid highlights the profound impact of this functional group on the molecule's overall polarity.
Experimental Protocols: A Self-Validating Approach
While computational predictions are invaluable, experimental verification is the gold standard. Here, we outline a detailed, self-validating protocol for the experimental determination of pKa.
Potentiometric Titration for pKa Determination
This method relies on monitoring the pH of a solution of the compound as a titrant (a strong base) is added. The pKa values correspond to the pH at the half-equivalence points.
Methodology:
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Preparation of Analyte Solution: Accurately weigh ~5-10 mg of 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water). The co-solvent is necessary due to the predicted low water solubility of the neutral form.
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System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).
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Titration:
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Place the analyte solution in a thermostatted vessel with constant stirring.
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Add a standardized solution of a strong base (e.g., 0.1 M KOH) in small, precise increments using a calibrated burette or automated titrator.
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Record the pH value after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
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The curve will show two inflection points, corresponding to the neutralization of the carboxylic acid and the phenol.
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Determine the first derivative (dpH/dV) of the curve. The peaks of the first derivative plot indicate the equivalence points (V1 and V2).
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The pKa values are the pH readings at half the volume of the equivalence points (V1/2 and (V1 + (V2-V1)/2)).
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Trustworthiness Check: Repeat the titration at least three times to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.
Caption: Workflow for experimental pKa determination.
Conclusion and Future Directions
2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylic acid possesses a rich physicochemical profile dominated by its two acidic functional groups. The calculated molecular weight and predicted pKa and logP values presented in this guide provide a solid foundation for its application in drug discovery and development. The significant increase in polarity compared to its ethyl ester precursor is a critical consideration for formulation and ADME studies. Future work should focus on obtaining direct experimental data for this compound to validate these computational predictions and further elucidate its behavior in complex biological systems.
References
-
Schüürmann, G., Ebert, R. U., & Chen, J. (1999). Estimating the pKa of phenols, carboxylic acids and alcohols from semi-empirical quantum chemical methods. Chemosphere, 38(1), 191-206. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 7). Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: A Vital Building Block for Drug Discovery. Available at: [Link]
-
Ribeiro, J. A., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8729. Available at: [Link]
-
PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Popelier, P. L. A., & Chaudry, U. A. (2003). Estimation of pKa Using Quantum Topological Molecular Similarity Descriptors: Application to Carboxylic Acids, Anilines and Phenols. The Journal of Organic Chemistry, 68(24), 9415-9423. Available at: [Link]
-
Galano, A., & Alvarez-Idaboy, J. R. (2019). Quantum mechanical based approaches for predicting pKa values of carboxylic acids: evaluating the performance of different strategies. RSC Advances, 9(4), 2217-2228. Available at: [Link]
-
precisionFDA. ETHYL 2-(4-HYDROXYPHENYL)-4-METHYL-5-THIAZOLECARBOXYLATE HYDROCHLORIDE. U.S. Food and Drug Administration. Available at: [Link]
-
GSRS. ETHYL 2-(4-HYDROXYPHENYL)-4-METHYL-5-THIAZOLECARBOXYLATE. Global Substance Registration System. Available at: [Link]
-
Oakwood Chemical. 2-(4-Hydroxyphenyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester. Available at: [Link]
-
Chemsrc. CAS#:161797-99-5 | Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Available at: [Link]
-
Martins, F., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8729. Available at: [Link]
-
Chemicalize. Instant Cheminformatics Solutions. Chemaxon. Available at: [Link]
-
Jinan Xinnuo Pharmaceutical Technology Co., Ltd. Ethyl 2-(4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate. Available at: [Link]
-
Chemicalize. Instant Cheminformatics Solutions - About. Chemaxon. Available at: [Link]
-
Mannhold, R., & Tetko, I. V. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. QSAR & Combinatorial Science, 21(8), 785-791. Available at: [Link]
-
Wildman, S. A., & Crippen, G. M. (1999). An improved method for predicting logP. Journal of Chemical Information and Computer Sciences, 39(5), 868-873. Available at: [Link]
-
ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. Available at: [Link]
-
Organic Chemistry Portal. cLogP Calculation - Osiris Property Explorer. Available at: [Link]
-
Chemaxon. Calculators & Predictors. Available at: [Link]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available at: [Link]
-
Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]
Sources
- 1. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 2. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Estimating the pKa of phenols, carboxylic acids and alcohols from semi-empirical quantum chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemaxon.com [chemaxon.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantum mechanical based approaches for predicting pKa values of carboxylic acids: evaluating the performance of different strategies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Ethyl 2-(4-Hydroxyphenyl)-4-Methylthiazole-5-Carboxylate-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 8. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]
